
3-Hydroxy-12-oleanene-23,28-dioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-12-oleanene-23,28-dioic acid is a natural compound . It is a type of triterpenoid . The compound is usually found in the form of a powder .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-12-oleanene-23,28-dioic acid is C30H46O5 . The compound has a molecular weight of 486.7 g/mol .Physical And Chemical Properties Analysis
3-Hydroxy-12-oleanene-23,28-dioic acid is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Hypotensive Effects
The triterpene oleanolic acid, a bioactive compound closely related to 3-Hydroxy-12-oleanene-23,28-dioic acid, has been studied for its hypotensive effects, particularly in the context of cardiovascular prevention. Oleanolic acid exhibits diverse biological activities, including anti-inflammatory, hepaprotective, anti-diabetic, and anti-hypertensive properties. Most research has been conducted using animal models of hypertension, ex vivo studies, and in vitro tests, highlighting its potential as an adjunctive treatment for hypertension. The compound's hypotensive effects are attributed to its diuretic-natriuretic activity and nephroprotection, involving various signaling pathways that modulate vasodilation mediators (A. Sureda et al., 2020).
Pharmaceutical Applications of Oleanane Derivatives
Oleanolic acid, from which 3-Hydroxy-12-oleanene-23,28-dioic acid is derived, serves as a foundation for synthesizing numerous oleanane triterpenoids with significant biological activities, leading to potential pharmaceutical applications. Among these, 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid derivatives stand out for their interference with pathways involved in inflammation, oxidative stress, and cell proliferation. Some oleanane-type saponins, due to their antiproliferative activities or potential as vaccine adjuvants, have been patented. Despite the vast number of synthesized oleanane triterpenoids, further research and clinical trials are essential to harness their full therapeutic potential, especially in treating chronic kidney disease and pulmonary arterial hypertension (M. Masullo et al., 2017).
Bioactivity of Glycyrrhetinic Acid Derivatives
Glycyrrhetinic acids, also related to oleanane-type pentacyclic triterpenes, exhibit a wide range of biological properties, including cytotoxic effects towards various cancer cells. These compounds, particularly notable for their C-3(OH) and C30-CO2H groups, serve as crucial scaffolds for developing potent anticancer agents. The synthesis of semi-synthetic derivatives aims to enhance cytotoxic effects, indicating the significant medicinal chemistry potential of these compounds (H. Hussain et al., 2021).
Wirkmechanismus
Target of Action
3-Hydroxy-12-oleanene-23,28-dioic acid is a natural compound that has been shown to have significant anti-inflammatory effects . The primary targets of this compound are inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and High Mobility Group Box 1 (HMGB1) .
Mode of Action
The compound interacts with its targets by reducing their production and expression. For instance, it has been shown to significantly suppress lipopolysaccharide (LPS)-induced expression of TNF-α and IL-1β at the mRNA and protein levels in RAW264.7 cells . Additionally, it can reduce the secretion of HMGB1 .
Biochemical Pathways
The compound affects the NF-κB signaling pathway, which mediates the expression of pro-inflammatory cytokines . It efficiently decreases nuclear factor-kappaB (NF-κB) activation by inhibiting the degradation and phosphorylation of IκBα .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is a reduction in inflammation. By suppressing the production and expression of inflammatory mediators, it can help to alleviate inflammatory conditions .
Action Environment
The action of 3-Hydroxy-12-oleanene-23,28-dioic acid can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that its action may be affected by the presence of these solvents in the environment . .
Eigenschaften
IUPAC Name |
(6aR,6bS,8aS,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21?,22?,26-,27-,28-,29?,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBKVQNJKUVCE-QPHRCCSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


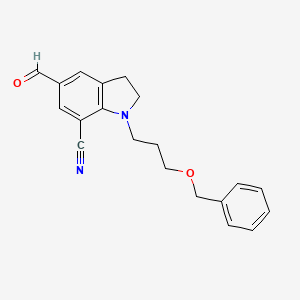
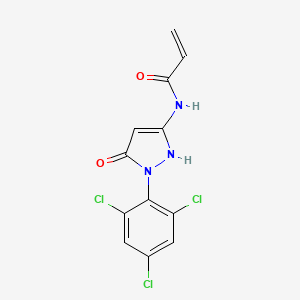
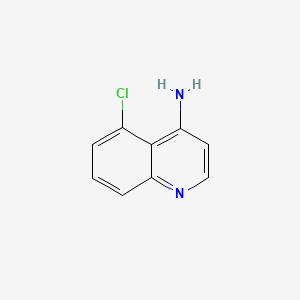

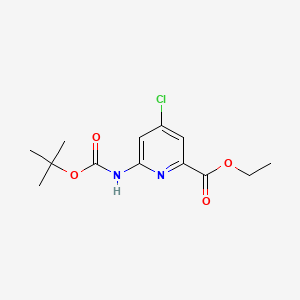
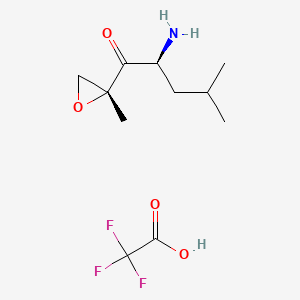
![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)
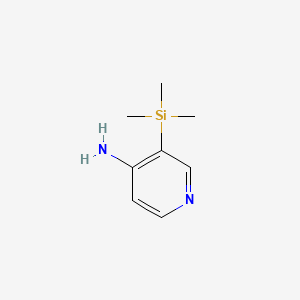
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)